molecular formula C14H24O B190641 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol CAS No. 28219-61-6

2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Cat. No. B190641
CAS RN: 28219-61-6
M. Wt: 208.34 g/mol
InChI Key: KHQDWCKZXLWDNM-UHFFFAOYSA-N
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Description

2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a mixture of the (E)- and (Z)-isomers . It is a pale yellow liquid with a powerful sandalwood odor and a slight rose nuance . The CAS Number is 28219-61-6 .


Synthesis Analysis

The mixture can be prepared starting from α-campholenaldehyde and butanal . This involves a condensation reaction between campholenic aldehyde and an aliphatic aldehyde followed by appropriate hydrogenation and reaction of the carbonyl with an appropriate organometallic reagent to form a secondary alcohol .


Molecular Structure Analysis

The molecular formula of this compound is C14H24O . The molecular weight is 208.34 . The IUPAC name is (2E)-2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol .


Physical And Chemical Properties Analysis

This compound is a pale yellow liquid . It has a powerful sandalwood odor and a slight rose nuance . The storage temperature is 28 C .

Scientific Research Applications

Enantioselective Analysis and Fragrance Application

One significant application of this compound is in the fragrance industry, particularly for its sandalwood-like odor. Bilke and Mosandl (2001) found that the (R)-enantiomer of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, a similar compound, is responsible for the sandalwood-like odor, while the (S)-enantiomer has a faint, non-specific odor. This discovery underscores the importance of enantioselective analysis in sensory quality control of such compounds in the fragrance industry (Bilke & Mosandl, 2001).

Microbiological Transformations

In a study by Siewiński et al. (1979), the microbiological reduction of related compounds by Rhodotorula mucilaginosa was investigated. The research demonstrates the stereospecific reduction of both enantiomers to corresponding alcohols, offering insights into the microbiological applications of these compounds (Siewiński et al., 1979).

Natural Occurrence and Chemical Synthesis

The natural occurrence of the campholenyl skeleton, which includes 2-(2,2,3-trimethylcyclopent-3-en-1-yl)-ethyl system, was first reported by Alan F. Thomas (1972) in the essential oil of Juniperus communis L. This discovery opened up research into the synthesis and applications of such compounds in various fields (Thomas, 1972).

Electrophilic Aromatic Substitution

A study by Yonehara et al. (2000) on the electrophilic aromatic substitution promoted by GaCl3 provides insights into the chemical reactivity and potential applications of similar compounds in organic synthesis (Yonehara, Kido, & Yamaguchi, 2000).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQDWCKZXLWDNM-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC1CC=C(C1(C)C)C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860412
Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid
Record name 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Product Name

2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

CAS RN

106185-75-5, 28219-61-6
Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, (E)-
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Record name 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name (2E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
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Record name 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name 2-ETHYL-4-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)BUT-2-EN-1-OL, (E)-
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Synthesis routes and methods

Procedure details

The reaction was carried out in the same manner as in Example 1, except that 2.18 g (10 mmol) of sec-butoxyaluminum diisopropylate was used instead of aluminum isopropylate, and 10.3 g (50 mmol) of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al was used instead of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al. After 5 hours, according to GLC analysis, 60% of 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 87% selectivity for conversion of the aldehyde as the starting material).
Name
sec-butoxyaluminum
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Reactant of Route 2
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Reactant of Route 3
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Reactant of Route 4
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Reactant of Route 5
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Reactant of Route 6
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol

Citations

For This Compound
1
Citations
P Dupau - Helvetica Chimica Acta, 2018 - Wiley Online Library
The use of metal hydrides as historical reagents for selective carbonyl group reduction is often still a really highly convenient solution for laboratory‐scale transformations due to the lack …
Number of citations: 2 onlinelibrary.wiley.com

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